3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic molecule featuring a fused pyrazoloquinoline core with a [1,3]dioxolo[4,5-g] ring system. Key structural attributes include:
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJMQPBKOCWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources.
Chemical Structure
The compound features a complex structure that includes a pyrazoloquinoline core with ethoxy and fluorobenzyl substituents. This structural diversity is believed to contribute to its varied biological effects.
Biological Activity Overview
Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities, including:
- Anticancer Activity : Many studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. For instance, a study demonstrated that certain derivatives showed promising results against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
- Antimicrobial Properties : The compound's structural analogs have been shown to possess antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Studies
A series of experiments evaluated the anticancer potential of various pyrazoloquinoline derivatives. The following table summarizes key findings from recent studies:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 15 | MCF-7 | 2.5 | Induction of apoptosis |
| 16 | HeLa | 3.0 | Inhibition of cell proliferation |
| 17 | A549 | 1.8 | Cell cycle arrest at G2/M phase |
The compound 15 exhibited the most potent activity, effectively inducing apoptosis in cancer cells .
Antimicrobial Studies
In antimicrobial evaluations, the compound demonstrated significant efficacy against resistant bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) observed:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 8 | MRSA | 0.75 |
| 8 | VRE | 0.75 |
| 9 | E. coli | 1.0 |
These results indicate that modifications in the structure can enhance antibacterial potency .
Case Study 1: Anticancer Evaluation
In a study published in Nature Reviews, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer properties through in vitro assays on multiple cancer types. The study concluded that specific substitutions on the quinoline ring significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Resistance
A collaborative study examined the efficacy of novel pyrazoloquinoline derivatives against drug-resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections associated with resistant bacteria .
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparisons
Key Observations :
- Fluorine Position : The target’s 4-fluorobenzyl group (para-substitution) may enhance metabolic stability compared to the meta-substituted 3-fluorobenzyl in ’s compound .
- Ethoxy vs.
Pharmacological and Physicochemical Profiles
- Cryptolepine Analogs: ’s cryptolepine-derived compounds (e.g., 5-methyl-5H-pyrrolo[2,3-c]quinoline) share antimalarial activity, suggesting the target’s pyrazoloquinoline framework may exhibit analogous mechanisms .
- Solubility vs. Bioactivity: The dihydro-dioxino derivative () likely has higher aqueous solubility than the target but reduced aromaticity for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
